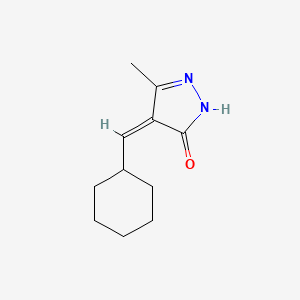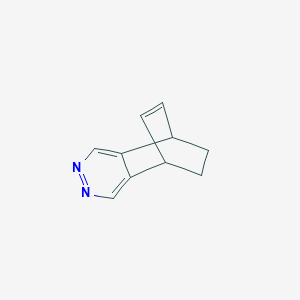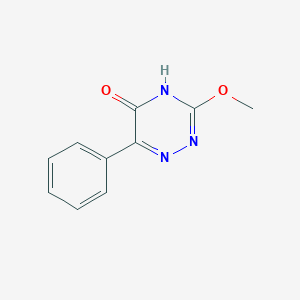![molecular formula C7H8N2OS B12908755 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 41200-23-1](/img/structure/B12908755.png)
2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one: thiazolo[3,2-a]pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl- , is a heterocyclic compound with an intriguing structure. It combines elements of both thiazole and pyrimidine rings, making it an interesting target for scientific exploration .
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of ethyl chloroacetate with the appropriate precursor compound. The reaction proceeds under reflux conditions, yielding the desired product. Crystallization from ethanol provides a pure, bright yellowish needle-like solid .
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers have characterized this compound using techniques such as mass spectrometry, 1H NMR, 13C NMR, and X-ray diffraction analysis .
Análisis De Reacciones Químicas
Reactivity: 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substituent groups can be introduced.
Other Transformations: Additional reactions may occur.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) may be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) could be used.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines) may facilitate substitution reactions.
Major Products: The specific products formed depend on the reaction conditions and substituents. Further research is needed to explore the diverse reactivity of this compound.
Aplicaciones Científicas De Investigación
Neuroprotection and Anti-Inflammatory Activity: Recent studies have investigated the neuroprotective and anti-neuroinflammatory properties of triazole-pyrimidine hybrid compounds, which include 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one. These compounds exhibit promising effects on human microglia and neuronal cells.
Mecanismo De Acción
The compound likely exerts its effects through:
Inhibition of ER Stress: By reducing expression of the endoplasmic reticulum (ER) chaperone BIP.
Apoptosis Modulation: Reduced levels of cleaved caspase-3 indicate an impact on apoptosis pathways.
NF-kB Pathway Regulation: Molecular docking studies suggest interactions with active residues of ATF4 and NF-kB proteins.
Comparación Con Compuestos Similares
2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one stands out due to its unique fusion of thiazole and pyrimidine moieties. Similar compounds in this class include other thiazolo-pyrimidine hybrids and related heterocycles.
Propiedades
Número CAS |
41200-23-1 |
|---|---|
Fórmula molecular |
C7H8N2OS |
Peso molecular |
168.22 g/mol |
Nombre IUPAC |
2-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N2OS/c1-5-4-9-6(10)2-3-8-7(9)11-5/h2-3,5H,4H2,1H3 |
Clave InChI |
ORGOHTXOGSBJPA-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C(=O)C=CN=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


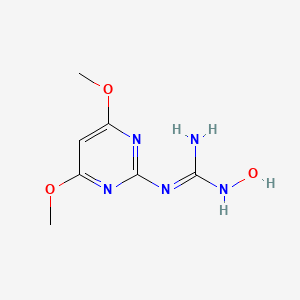

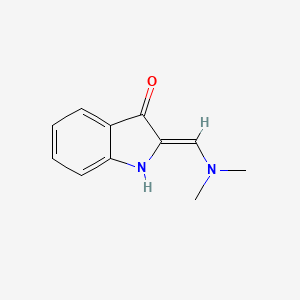
![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)
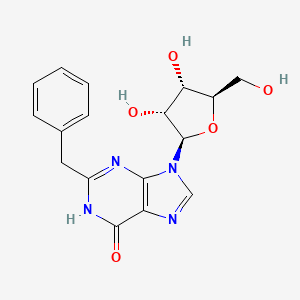
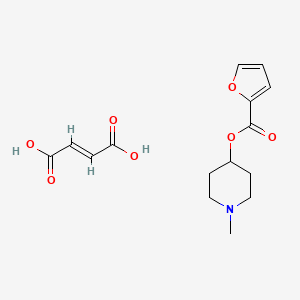
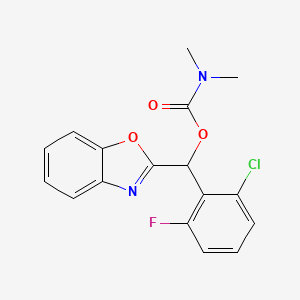
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-](/img/structure/B12908711.png)
